molecular formula C20H24N2O B5700729 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine

1-(2-methylbenzyl)-4-(phenylacetyl)piperazine

Cat. No.: B5700729
M. Wt: 308.4 g/mol
InChI Key: ZZKXJRVEIPMZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzyl)-4-(phenylacetyl)piperazine, also known as MBP, is a synthetic compound that belongs to the class of piperazine derivatives. MBP has gained significant attention in scientific research due to its potential therapeutic properties and its unique chemical structure. In

Mechanism of Action

The exact mechanism of action of 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is believed that this compound acts on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a role in neuronal survival and plasticity. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic properties. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine. One direction is to further explore its potential therapeutic properties, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound as an antipsychotic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(2-methylbenzyl)-4-(phenylacetyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2-methylbenzyl chloride with piperazine in the presence of a base to form 1-(2-methylbenzyl)piperazine. The second step involves the reaction of 1-(2-methylbenzyl)piperazine with phenylacetyl chloride in the presence of a base to form this compound or this compound.

Scientific Research Applications

1-(2-methylbenzyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use as an antipsychotic and anti-inflammatory agent. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17-7-5-6-10-19(17)16-21-11-13-22(14-12-21)20(23)15-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKXJRVEIPMZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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